2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a complex structure with a chromenyl group, a thiazolyl group, and a methoxybenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that n-substituted benzamides, a class of compounds to which this compound belongs, are well-known anticancer compounds .
Mode of Action
N-substituted benzamides have been studied for their mechanism of action in inducing apoptosis, with declopramide used as a lead compound . These compounds are known to inhibit the activity of nuclear factor .
Biochemical Pathways
Coumarins, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities .
Pharmacokinetics
Benzamide derivatives, a class of compounds to which this compound belongs, are known for their wide range of biological activity and are extensively used in organic synthesis .
Action Environment
The crystal structure of a potential active n-substituted benzamide has been determined , which could provide insights into how the compound’s structure might interact with its environment.
Biochemical Analysis
Biochemical Properties
2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties . Additionally, it may bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax, thereby influencing cellular outcomes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in extracellular matrix degradation, thereby preventing cancer cell invasion and metastasis . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under various conditions, but its degradation products may also exert biological effects . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The stability and activity of this compound may vary depending on the experimental conditions and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of oxidative stress . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, it influences the levels of key metabolites, such as reactive oxygen species and glutathione, thereby modulating cellular redox status .
Preparation Methods
The synthesis of 2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenyl intermediate: This step involves the reaction of appropriate starting materials to form the chromenyl group.
Thiazole ring formation: The chromenyl intermediate is then reacted with thioamide derivatives to form the thiazole ring.
Coupling with methoxybenzamide: The final step involves coupling the thiazole-chromenyl intermediate with methoxybenzamide under suitable reaction conditions.
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) at elevated temperatures .
Chemical Reactions Analysis
2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:
N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide: This compound also features a chromenyl group but differs in the substitution pattern and the presence of a benzofuran moiety.
N-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)benzamide: Similar to the target compound but lacks the methoxy group, which can influence its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall chemical properties.
Properties
IUPAC Name |
2-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c1-25-17-9-5-3-7-13(17)18(23)22-20-21-15(11-27-20)14-10-12-6-2-4-8-16(12)26-19(14)24/h2-11H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLOVTXOJDPTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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